molecular formula C17H15NO6S B2374148 (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid CAS No. 327093-87-8

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid

Cat. No.: B2374148
CAS No.: 327093-87-8
M. Wt: 361.37
InChI Key: BQWHUVQZKXGCIZ-CMDGGOBGSA-N
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Description

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a complex organic compound with a unique structure that includes a carboxyvinyl group, a methylphenylsulfonamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenylsulfonamide with a suitable carboxyvinyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid: Lacks the (E)-configuration.

    2-methylphenylsulfonamido benzoic acid: Lacks the carboxyvinyl group.

    Benzoic acid derivatives: Various derivatives with different substituents.

Uniqueness

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWHUVQZKXGCIZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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